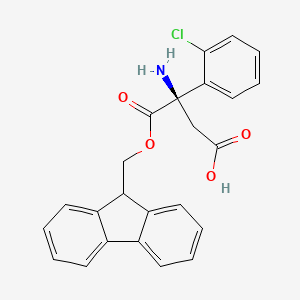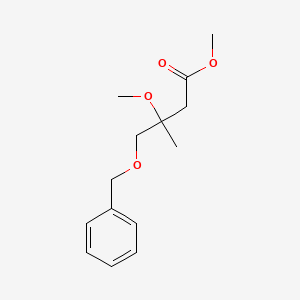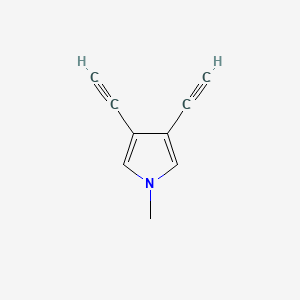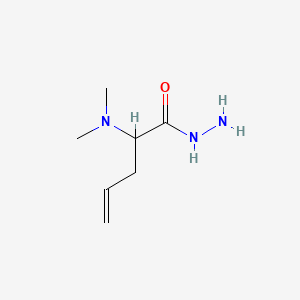![molecular formula C13H18N2O B13836028 2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6](/img/structure/B13836028.png)
2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for 2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 are not explicitly detailed in the available literature. it is typically prepared through isotopic labeling techniques involving deuterium. Industrial production methods involve the use of high-quality reference standards and controlled conditions to ensure the purity and stability of the compound .
Análisis De Reacciones Químicas
2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Mecanismo De Acción
The mechanism of action of 2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 involves stable isotope labeling, which allows researchers to study metabolic pathways and reaction mechanisms. The molecular targets and pathways involved include various metabolic and environmental processes.
Comparación Con Compuestos Similares
2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 is unique due to its deuterium labeling, which provides enhanced stability and precision in research applications. Similar compounds include:
Cuscohygrine: An intermediate in the preparation of 2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6.
Other deuterated compounds: Used for similar purposes in metabolic and environmental research.
Propiedades
Fórmula molecular |
C13H18N2O |
|---|---|
Peso molecular |
224.33 g/mol |
Nombre IUPAC |
1,3-bis[1-(trideuteriomethyl)pyrrol-2-yl]propan-2-ol |
InChI |
InChI=1S/C13H18N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h3-8,13,16H,9-10H2,1-2H3/i1D3,2D3 |
Clave InChI |
DHTGHBBVDGTZGY-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C=CC=C1CC(CC2=CC=CN2C([2H])([2H])[2H])O |
SMILES canónico |
CN1C=CC=C1CC(CC2=CC=CN2C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)
![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)



![4-bromo-6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B13835972.png)
![1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene](/img/structure/B13835974.png)
![3-[Cyclopentyl(dimethyl)silyl]propan-1-amine](/img/structure/B13835976.png)





![FER pentacarbonyle [French]](/img/structure/B13836026.png)
